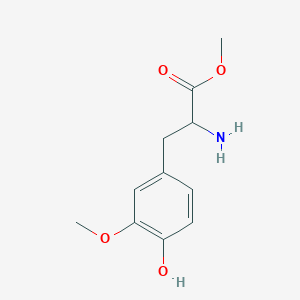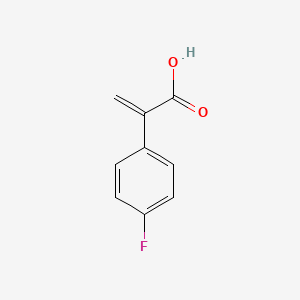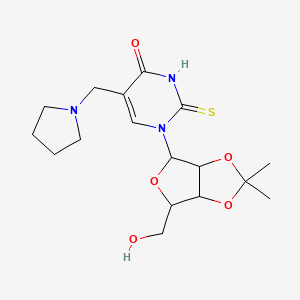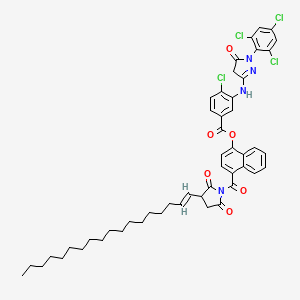
5-Bromo-4-iodo-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-iodo-2-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a halogenated phenol, characterized by the presence of bromine and iodine atoms attached to a methylphenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be divided into two main steps:
-
Bromination: : The introduction of a bromine atom at the 5-position of the 2-methylphenol ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
C7H8O+Br2→C7H7BrO+HBr
-
Iodination: : The subsequent introduction of an iodine atom at the 4-position. This step can be carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) or sodium iodate (NaIO3).
C7H7BrO+I2+KIO3→C7H6BrIO+KI+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-iodo-2-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The halogen atoms can be reduced to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products may include various substituted phenols or ethers.
Oxidation: Products can include quinones or other oxidized phenolic compounds.
Reduction: Products may include dehalogenated phenols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-4-iodo-2-methylphenol is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may serve as a model compound for understanding the behavior of similar halogenated organic compounds in biological environments.
Medicine
While specific medicinal applications of this compound are not well-documented, halogenated phenols in general are known for their antimicrobial properties. This compound could potentially be explored for its antimicrobial activity.
Industry
In industry, this compound can be used in the production of specialty chemicals, dyes, and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-iodo-2-methylphenol depends on its specific application. In general, the presence of halogen atoms can influence the compound’s reactivity and interaction with other molecules. For example, in biological systems, halogenated phenols can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methylphenol: Similar structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-iodophenol: Similar structure but lacks the methyl group.
Uniqueness
5-Bromo-4-iodo-2-methylphenol is unique due to the presence of both bromine and iodine atoms on the same phenol ring, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the methyl group provides a distinct set of properties that can be exploited in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C7H6BrIO |
|---|---|
Peso molecular |
312.93 g/mol |
Nombre IUPAC |
5-bromo-4-iodo-2-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3 |
Clave InChI |
DUVYPFPNOZMRAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)


